1,2-苯并异噁唑-3-乙酰胺

描述

Synthesis Analysis

Benzisoxazole may be prepared from inexpensive salicylaldehyde, via a base-catalyzed room temperature reaction with hydroxylamine-O-sulfonic acid . More detailed synthesis methods and analysis can be found in the relevant papers .Molecular Structure Analysis

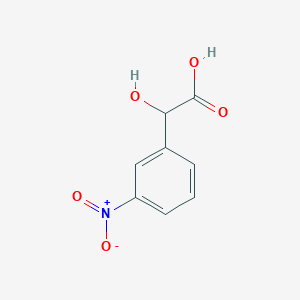

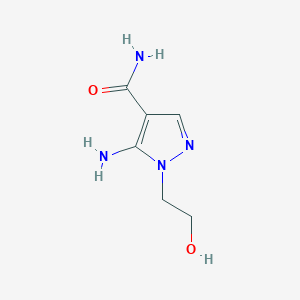

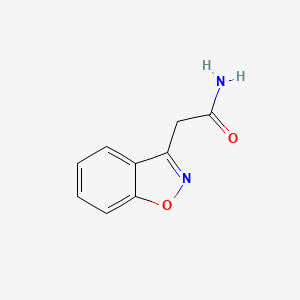

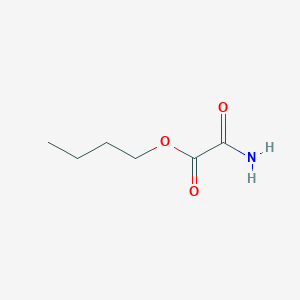

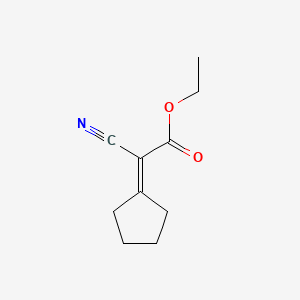

The molecular structure of 1,2-Benzisoxazole-3-acetamide is based on a benzene-fused isoxazole ring structure . More detailed molecular structure analysis can be found in the relevant papers .Chemical Reactions Analysis

Benzisoxazole derivatives have been shown to exhibit a wide range of biological properties, especially in the area of CNS disorders . More detailed chemical reactions analysis can be found in the relevant papers .Physical And Chemical Properties Analysis

1,2-Benzisoxazole is a colorless liquid with a density of 1.18 g/cm3 . More detailed physical and chemical properties analysis can be found in the relevant papers .科学研究应用

Pharmacological Activities

1,2-Benzisoxazole derivatives are recognized for their significant pharmacological and biological activities. They have been studied for their potential as analgesics , anticonvulsants , antipsychotics , anticancer agents , and antimicrobials . These compounds have shown affinity for serotonergic and dopaminergic receptors, which are crucial in various neurological pathways.

Synthesis of Functional Derivatives

The compound serves as an important intermediate in the synthesis of functionally substituted 1,2-benzisoxazoles. Researchers have developed methods to combine protected amino groups and functionally active chloromethyl groups within the benzisoxazole structure, expanding the range of derivatives with potential biological activity .

Anti-Glycation Properties

Benzisoxazole derivatives have demonstrated promising anti-glycation activities. Glycation is a process that can lead to the development of various chronic diseases, including diabetes and Alzheimer’s. The anti-glycation properties of these compounds make them valuable for further research in therapeutic applications .

Anticancer Research

The distinct molecular structure of benzisoxazole derivatives has been associated with anticancer properties. These compounds are being investigated for their efficacy in inhibiting the growth of cancer cells and could potentially lead to the development of new anticancer drugs .

Antibacterial and Anti-Inflammatory Applications

Research has shown that benzisoxazole derivatives can exhibit antibacterial and anti-inflammatory activities. These properties are essential in the development of new treatments for bacterial infections and inflammatory conditions .

Herbicidal Activities

1,2-Benzisoxazole-3-acetamide derivatives have been synthesized and tested for their herbicidal activities. Studies in paddy fields have indicated that certain derivatives can effectively control weeds, offering a new approach to agricultural pest management .

作用机制

Target of Action

1,2-Benzisoxazole-3-acetamide, also known as 2-(1,2-benzoxazol-3-yl)acetamide, is a compound that has been found to have diverse biological activities .

Mode of Action

It has been suggested that it may interact with its targets in a way that leads to its various biological activities . For instance, one derivative of benzisoxazole showed moderate to high efficacies for 5-HT2A and D2 receptors, indicating potential antipsychotic properties .

Biochemical Pathways

This suggests that it may affect multiple pathways related to these processes. In one study, it was found that supplementation of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii . This suggests that it may interfere with metabolic pathways involving 4-hydroxybenzoate .

Pharmacokinetics

It has been noted that fluorine functionalization of benzisoxazole derivatives can have a significant effect on drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .

Result of Action

The molecular and cellular effects of 1,2-Benzisoxazole-3-acetamide’s action are likely diverse, given its broad range of biological activities. For instance, it has been found to have promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities . This suggests that it may induce changes at the molecular and cellular level that inhibit these processes.

安全和危害

未来方向

Benzisoxazole derivatives have gained a lot of importance in recent years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . More detailed future directions can be found in the relevant papers .

属性

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOWHBKLGGZHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314559 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisoxazole-3-acetamide | |

CAS RN |

23008-68-6 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1,2-Benzisoxazole-3-acetamide derivatives explored in the research?

A1: Research has primarily focused on two main applications for 1,2-Benzisoxazole-3-acetamide derivatives:

- Herbicidal Activity: Studies have shown that certain derivatives, like N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide (10a), exhibit potent herbicidal activity in paddy field settings []. This suggests potential applications in agricultural weed control.

- Dual-Action Potential for Diabetes and Cancer: Research indicates that some derivatives display both Dipeptidyl peptidase-IV (DPP-IV) inhibition and anticancer activity []. DPP-IV inhibition is a therapeutic strategy for type 2 diabetes, while the anticancer activity was observed against A549 and MCF7 cell lines. This dual activity makes them promising candidates for further investigation in the context of both diseases.

Q2: How does the structure of 1,2-Benzisoxazole-3-acetamide influence its activity?

A2: Structure-activity relationship (SAR) studies have revealed key insights into how modifications to the 1,2-Benzisoxazole-3-acetamide scaffold affect its biological activity:

- Presence of Glycine Spacer: Derivatives without a glycine spacer showed enhanced anticancer activity compared to those with the spacer []. This suggests the spacer might hinder interaction with specific targets involved in cancer cell growth.

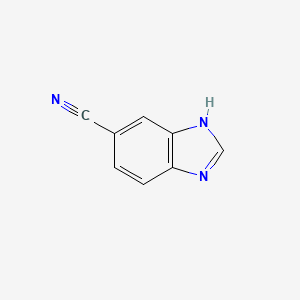

- Substituent Effects: The type of substituent on the benzene ring significantly impacts activity. For instance, a cyano group at a specific position led to significantly increased anticancer activity against the MCF7 cell line compared to the standard drug fluorouracil [].

Q3: What are the implications of the catalytic reduction of 1,2-Benzisoxazole-3-acetamide oxime?

A3: The catalytic reduction of 1,2-Benzisoxazole-3-acetamide oxime (1) follows a specific reaction pathway, ultimately yielding 2-hydroxybenzoylacetamidine (3) []. This process involves the formation of several intermediate compounds, including 2-hydroxybenzimidoylacetamide oxime (2) and 3-amino-5-(2-hydroxyphenyl)isoxazole (4) []. Understanding this reaction pathway and the involved intermediates is crucial for potentially synthesizing other valuable compounds and exploring alternative reaction pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)